molecular formula C21H27FO5 B14782120 (9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid

(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid

Cat. No.: B14782120
M. Wt: 378.4 g/mol
InChI Key: PFAGPIFFRLDBRN-SUOFXDEWSA-N
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Description

(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid is a synthetic organic compound belonging to the class of fluorinated steroids. This compound is characterized by its complex structure, which includes multiple hydroxyl groups, a fluorine atom, and a carboxylic acid functional group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 9th position using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Hydroxylation: Introduction of hydroxyl groups at the 11th and 17th positions using oxidizing agents like osmium tetroxide (OsO4) followed by reduction.

    Carboxylation: Formation of the carboxylic acid group at the 17th position through carboxylation reactions involving carbon dioxide (CO2) and suitable catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high yield and purity. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction of the ketone group at the 3rd position can yield secondary alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Formation of 3-keto derivatives.

    Reduction: Formation of 3-hydroxy derivatives.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the effects of fluorination on biological activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases. Its fluorinated structure enhances its metabolic stability and bioavailability.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as increased resistance to degradation and improved mechanical strength.

Mechanism of Action

The mechanism of action of (9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, further stabilizing the compound-target complex. This results in the inhibition or activation of specific biochemical pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: A synthetic corticosteroid with anti-inflammatory and immunosuppressant properties.

    Prednisolone: Another synthetic corticosteroid used to treat various inflammatory and autoimmune conditions.

    Fluorometholone: A fluorinated corticosteroid used in ophthalmology.

Uniqueness

Compared to these similar compounds, (9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid exhibits unique structural features, such as the specific arrangement of hydroxyl and carboxylic acid groups, which contribute to its distinct pharmacological profile. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a promising candidate for further drug development.

Properties

Molecular Formula

C21H27FO5

Molecular Weight

378.4 g/mol

IUPAC Name

(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11?,14?,15?,16?,18-,19-,20-,21-/m0/s1

InChI Key

PFAGPIFFRLDBRN-SUOFXDEWSA-N

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C

Origin of Product

United States

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